3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a heterocyclic organic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3-bromobenzamide moiety at position 3. The thienopyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as kinases or enzymes. The bromine atom at the benzamide position enhances electrophilic reactivity, while the methoxy group on the phenyl ring may influence solubility and binding affinity through electronic effects .
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-25-15-7-5-14(6-8-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWLHJUWZJYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors.
Biochemical Pathways
Similar compounds have been found to possess various biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
The 4-methylphenyl substituent in the analog from lacks the electron-donating methoxy group, which may decrease solubility compared to the target compound.
Structural Complexity :
- Compounds 17 and 18 incorporate an indole-derived substituent and sulfonamide group, which are absent in the target compound. These features enhance molecular weight and may improve target specificity in enzyme inhibition.
Functional Group Analysis
- Methoxy vs.
- Bromine Atom : The bromine in the benzamide position increases steric bulk and may participate in halogen bonding, a feature shared with compound 17 and 18 .
Research Implications
- The absence of sulfonamide or indole groups in the target compound may limit its utility in contexts where these moieties are critical (e.g., cyclooxygenase inhibition). However, its benzamide group could favor alternative targets, such as kinases requiring hydrogen-bond acceptors .
- Further studies are needed to characterize the biological activity, solubility, and stability of the target compound, as existing data focuses on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
